molecular formula C20H24N4OS B11590696 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11590696
M. Wt: 368.5 g/mol
InChI Key: OTAIVOQSECSAFZ-UHFFFAOYSA-N
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Description

8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound featuring a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from simpler organic precursors. The key steps typically include the formation of the pyrrolidine ring, the incorporation of the thiazole and oxazole rings, and the final assembly of the tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene apart is its tetracyclic structure, which provides a unique three-dimensional arrangement of functional groups. This structural complexity enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C20H24N4OS/c1-4-14-13-10-25-20(2,3)9-12(13)15-16-17(26-19(15)23-14)18(22-11-21-16)24-7-5-6-8-24/h11H,4-10H2,1-3H3

InChI Key

OTAIVOQSECSAFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)N5CCCC5

Origin of Product

United States

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